(S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride
Overview
Description
(S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an indene ring system, an amino group, and a nitrile group. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indene and appropriate nitrile precursors.
Formation of the Indene Derivative: The indene derivative is synthesized through a series of reactions, including cyclization and functional group transformations.
Introduction of the Amino Group: The amino group is introduced through amination reactions, often using reagents like ammonia or amines under controlled conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to the hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Scientific Research Applications
(S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride involves its interaction with specific molecular targets. The amino and nitrile groups play crucial roles in binding to enzymes or receptors, modulating their activity. The indene ring system provides structural stability and facilitates interactions with hydrophobic regions of target molecules.
Comparison with Similar Compounds
Similar Compounds
1-Amino-2,3-dihydro-1H-indene-4-carbonitrile: Lacks the hydrochloride form, resulting in different solubility and reactivity.
1-Amino-2,3-dihydro-1H-indene-4-carboxamide: Contains a carboxamide group instead of a nitrile group, leading to different chemical properties.
1-Amino-2,3-dihydro-1H-indene-4-carboxylic acid: Features a carboxylic acid group, affecting its acidity and reactivity.
Uniqueness
(S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride is unique due to its combination of an indene ring, amino group, and nitrile group in a hydrochloride form. This unique structure imparts specific solubility, reactivity, and binding properties, making it valuable for various applications.
Properties
IUPAC Name |
(1S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.ClH/c11-6-7-2-1-3-9-8(7)4-5-10(9)12;/h1-3,10H,4-5,12H2;1H/t10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCLSOKJNLLCHQ-PPHPATTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2C1N)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CC=C2[C@H]1N)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693597 | |
Record name | (1S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1306763-57-4, 1213099-69-4 | |
Record name | 1H-Indene-4-carbonitrile, 1-amino-2,3-dihydro-, hydrochloride (1:1), (1S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1306763-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S)-1-Amino-2,3-Dihydro-1H-indene-4-Carboni-trile Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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